molecular formula C19H23FN4O2 B2820010 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide CAS No. 1226445-14-2

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide

Cat. No.: B2820010
CAS No.: 1226445-14-2
M. Wt: 358.417
InChI Key: ITCISGQMCBYRBO-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an azepane group and a fluorophenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the pyrimidine ring.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves coupling the fluorophenylacetamide group to the pyrimidine ring through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide
  • 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-bromophenyl)acetamide

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this molecule particularly interesting for medicinal chemistry research.

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O3, with a molecular weight of approximately 370.453 g/mol. The compound features a complex arrangement of functional groups, including an azepane ring and a pyrimidine derivative, which contribute to its biological activity.

Property Details
Molecular FormulaC20H26N4O3
Molecular Weight370.453 g/mol
Functional GroupsAzepane ring, pyrimidine derivative
SolubilityVaries with solvent

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions using appropriate precursors.
  • Introduction of the Azepane Group : Nucleophilic substitution reactions are employed to incorporate the azepane moiety.
  • Attachment of the Fluorophenylacetamide Moiety : This involves reacting intermediates with fluorinated phenylacetic acid derivatives under suitable conditions.

Biological Activity

Preliminary studies have indicated that this compound exhibits promising biological activities, particularly as an inhibitor for various enzymes.

Enzyme Inhibition

A notable aspect of this compound's biological activity is its potential as an enzyme inhibitor. For instance, compounds with similar structures have been shown to effectively inhibit α-l-fucosidases, which are important in various metabolic pathways. The incorporation of a fluorine atom in the phenyl ring has been associated with enhanced potency and selectivity in enzyme inhibition.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : Research on N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide demonstrated its strong inhibitory effects on human lysosomal α-l-fucosidases, with IC50 values as low as 0.0079 μM . This suggests that similar modifications in our target compound could yield significant inhibitory effects on related enzymes.
  • Structure-Activity Relationship (SAR) : A study highlighted that the addition of specific substituents can dramatically alter the biological activity of pyrimidine derivatives . This underscores the importance of careful design in developing compounds like this compound for therapeutic purposes.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-12-18(23-19(21-14)24-10-6-2-3-7-11-24)26-13-17(25)22-16-9-5-4-8-15(16)20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCISGQMCBYRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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